molecular formula C16H17N3O4 B2782845 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide CAS No. 882749-45-3

2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide

Cat. No.: B2782845
CAS No.: 882749-45-3
M. Wt: 315.329
InChI Key: NXMNZWNYGIRXGK-UHFFFAOYSA-N
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Description

2-(Benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide is an acetamide derivative featuring a benzylamino group at the 2-position and a methoxy-substituted nitrobenzene moiety at the N-terminal (Fig. 1). Its molecular structure combines aromatic and amide functionalities, which are critical for interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-23-15-8-7-13(19(21)22)9-14(15)18-16(20)11-17-10-12-5-3-2-4-6-12/h2-9,17H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMNZWNYGIRXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce the nitro group, forming 2-methoxy-5-nitrophenol.

    Acylation: The nitrophenol is then acylated with chloroacetyl chloride to form 2-methoxy-5-nitrophenyl chloroacetamide.

    Amination: Finally, the chloroacetamide is reacted with benzylamine to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Reduction: 2-(benzylamino)-N-(2-methoxy-5-aminophenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetic acid and benzylamine.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
This compound serves as a building block for synthesizing pharmaceutical agents targeting specific enzymes or receptors. Its structural characteristics, including the presence of a methoxy group and a nitro group, suggest potential interactions with biological targets that could lead to therapeutic effects. For instance, compounds with similar structures have shown activity against various cancer cell lines, indicating that 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide may also exhibit anticancer properties .

Anticonvulsant Activity
Research indicates that derivatives of N-benzyl acetamides, including those similar to this compound, may possess anticonvulsant properties. Studies have demonstrated that certain modifications to the acetamide structure can enhance protection against seizure-inducing stimuli in animal models .

Biological Studies

Interaction with Biological Macromolecules
The compound can be utilized in studies aimed at understanding small molecule interactions with proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for investigating mechanisms underlying diseases such as cancer and neurodegenerative disorders .

Potential Enzyme Inhibition
The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups may influence the compound's binding affinity to various enzymes. This characteristic positions it as a potential inhibitor of enzymes involved in critical biological processes .

Materials Science

Development of Novel Materials
Due to its unique electronic properties stemming from its molecular structure, this compound is being explored for applications in materials science. Its potential use in creating materials with specific electronic or optical properties could lead to advancements in fields such as organic electronics or photonics .

Case Study 1: Anticancer Activity

A study involving derivatives of benzylacetamides demonstrated significant cytotoxicity against leukemia cell lines. The structure-activity relationship indicated that modifications akin to those found in this compound could enhance anticancer efficacy .

CompoundCell LineIC50 (µM)
4eNB40.96
4eHL601.62
4eMV4-111.90
4eK5624.23

Case Study 2: Anticonvulsant Effects

Research on functionalized N-benzyl acetamides showed promising results in protecting against seizures induced by maximal electroshock in rodent models. The findings highlighted the importance of specific substituents on the acetamide group for enhancing anticonvulsant activity .

Compound TypeED50 (mg/kg)
Hydroxy derivative30
N-benzyl acetamido derivative8.3

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and methoxy groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogues

Substituent Positioning and Electronic Effects

  • Nitro Group Position: Target Compound: Nitro group at the 5-position of the phenyl ring. N-(2-Methoxy-4-Nitrophenyl)Acetamide (): Nitro group at the 4-position.
  • Amino Substituents: N-[2-(Ethylmethylamino)-5-Nitrophenyl]Acetamide (): Ethylmethylamino group replaces benzylamino. Bulkier substituents may enhance lipophilicity but reduce solubility .

Heterocyclic Modifications

  • Naphtho[2,1-b]Furan Derivatives (): Incorporate fused furan rings, enhancing π-π stacking interactions. These compounds exhibit antibacterial activity, suggesting that the benzylamino group in the target compound may similarly influence microbial target engagement .
  • Piperazinyl Acetamides () : Piperazine rings introduce basic nitrogen atoms, improving water solubility. The target compound lacks this feature, which may limit its pharmacokinetic profile .
Table 1: Structural Features of Key Analogues
Compound Substituents Key Functional Groups Reference
Target Compound 2-Benzylamino, 5-Nitro, 2-Methoxy Amide, Nitro, Benzylamino N/A
N-(2-Methoxy-4-Nitrophenyl)Acetamide 4-Nitro, 2-Methoxy Amide, Nitro
Naphtho[2,1-b]Furan Derivatives Fused furan, Nitro Amide, Nitro, Furan
Piperazinyl Acetamides () 4-Fluorophenyl-Piperazine Amide, Piperazine, Fluorophenyl

Pharmacological Activity Comparison

Antimicrobial Activity

  • Phenoxy Acetamides (): Compounds 47 and 48 (benzo[d]thiazol derivatives) show potent gram-positive antibacterial activity. The benzylamino group in the target compound may mimic these effects by interacting with bacterial cell walls or enzymes .
  • Naphtho[2,1-b]Furan Analogues () : Exhibit moderate antibacterial activity, suggesting that nitro-aromatic systems are critical for microbial targeting. The target compound’s nitro group at the 5-position may enhance this activity .

Anticonvulsant Activity

  • Nitroimidazole Acetamides () : OL3 and OL4 show dose-dependent protection against seizures. The nitro group’s electron-withdrawing effect likely stabilizes interactions with neuronal ion channels. The target compound’s nitro group may confer similar properties .

Anticancer Potential

    Biological Activity

    2-(Benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide is a synthetic compound that incorporates a benzylamine moiety and a substituted acetamide structure. Its unique configuration, featuring both methoxy and nitro groups on the aromatic ring, suggests potential biological activity that could be harnessed in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    The compound has the molecular formula C16_{16}H18_{18}N2_{2}O3_{3} and a molecular weight of approximately 286.30 g/mol. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups may influence its reactivity and interactions within biological systems, potentially enhancing its pharmacological profile.

    Anticancer Properties

    Research indicates that compounds with structural similarities to this compound may exhibit significant anticancer activity. For instance, studies on related N-benzylacetamides have shown promising results against leukemia cell lines, with IC50_{50} values ranging from 0.96 µM to 4.23 µM for various analogues . The underlying mechanisms often involve modulation of kinase activities or disruption of oncogenic signaling pathways.

    Enzyme Inhibition

    The compound's potential as an enzyme inhibitor has been highlighted in various studies. Similar compounds have demonstrated inhibition of key enzymes involved in neurodegenerative diseases, such as BACE-1 and BuChE, which are crucial for the management of Alzheimer's disease . The ability to inhibit these enzymes at submicromolar concentrations indicates a strong potential for therapeutic applications.

    The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

    • Hydrogen Bonding : The methoxy and nitro groups can facilitate hydrogen bonding with target proteins.
    • π-Stacking Interactions : The aromatic nature of the compound allows for π-stacking interactions with nucleic acids or proteins.
    • Electrostatic Interactions : The presence of charged functional groups can enhance binding affinity to biological targets.

    Case Studies and Research Findings

    Several studies have explored the biological activities of structurally related compounds:

    • Anticancer Activity : A study on substituted benzylacetamides revealed that certain derivatives exhibited significant cytotoxicity against leukemia cell lines, suggesting that modifications to the benzylamine structure can enhance anticancer properties .
    • Neuroprotective Effects : Research into modified tacrine derivatives showed strong inhibition against BACE-1 and BuChE, indicating that similar structures could provide neuroprotective effects through enzyme inhibition .
    • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that the positioning of substituents on the aromatic ring significantly affects biological activity, which is critical for optimizing the efficacy of new derivatives .

    Data Summary Table

    CompoundBiological ActivityIC50_{50} (µM)Target
    4eAntileukemic0.96 - 4.23Leukemia Cell Lines
    5cBACE-1 Inhibition0.38Alzheimer’s Disease
    5dBuChE Inhibition0.08Alzheimer’s Disease
    13Cytotoxicity<10Various Cancer Cell Lines

    Q & A

    Q. What are the common synthetic routes for preparing 2-(benzylamino)-N-(2-methoxy-5-nitrophenyl)acetamide, and what key reaction conditions influence yield?

    • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:
    • Step 1 : Coupling of benzylamine with a halogenated acetamide intermediate under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 60–80°C).
    • Step 2 : Nitration or functionalization of the methoxyphenyl moiety, requiring controlled nitration conditions (HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
    • Step 3 : Final amidation via carbodiimide-mediated coupling (e.g., DCC/DMAP in anhydrous dichloromethane).
      Key factors affecting yield include solvent polarity, temperature gradients, and stoichiometric ratios of reagents. For example, polar aprotic solvents enhance nucleophilicity, while excess benzylamine can lead to side reactions .

    Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

    • Methodological Answer :
    • 1H/13C NMR : Confirm structural integrity by identifying peaks for the benzylamino group (δ 3.8–4.2 ppm for –CH₂–N–), methoxy group (δ 3.3–3.5 ppm), and nitro group (meta-substituted aromatic protons at δ 7.8–8.2 ppm).
    • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients.
    • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
      Discrepancies in peak splitting (e.g., doublets vs. triplets) may indicate regioisomeric impurities, necessitating column chromatography for purification .

    Advanced Research Questions

    Q. How can researchers optimize the synthetic pathway to improve yield and purity?

    • Methodological Answer :
    • High-Throughput Screening (HTS) : Test catalysts (e.g., Pd/C for nitro reduction) and solvents (e.g., THF vs. DMF) to identify optimal conditions.
    • Continuous Flow Reactors : Improve heat/mass transfer for exothermic nitration steps, reducing side products .
    • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, pH, and reagent equivalents. For example, a 2³ factorial design can optimize benzylamine:acetamide ratios (1.2–1.5 equivalents) and reaction time (12–24 hours) .

    Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

    • Methodological Answer :
    • Assay Standardization : Control variables like buffer pH (e.g., phosphate vs. Tris), temperature (25°C vs. 37°C), and enzyme source (recombinant vs. cell lysate-derived).
    • Orthogonal Validation : Cross-check results using SPR (surface plasmon resonance) for binding affinity and molecular docking (e.g., AutoDock Vina) to confirm ligand-enzyme interactions.
    • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects meta-regression) to account for variability in cell lines (e.g., HeLa vs. MCF-7) .

    Q. How to design experiments to elucidate the mechanism of action in anticancer studies?

    • Methodological Answer :
    • Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., tyrosine kinases) using fluorogenic substrates.
    • Gene Knockdown : Use siRNA targeting suspected pathways (e.g., PI3K/Akt) to observe rescue effects in apoptosis assays.
    • Metabolomics : Profile intracellular ATP/ADP ratios via LC-MS to assess mitochondrial dysfunction.
    • In Vivo Models : Employ xenograft mice with bioluminescent cancer cells to monitor tumor regression under treatment (dose range: 10–50 mg/kg) .

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